molecular formula C13H11BrClN B12937201 7-Bromo-9-chloro-1,2,3,4-tetrahydroacridine CAS No. 53618-67-0

7-Bromo-9-chloro-1,2,3,4-tetrahydroacridine

Cat. No.: B12937201
CAS No.: 53618-67-0
M. Wt: 296.59 g/mol
InChI Key: FWXKWFZGTZTXME-UHFFFAOYSA-N
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Description

7-Bromo-9-chloro-1,2,3,4-tetrahydroacridine (CAS 53618-67-0) is a halogenated tetrahydroacridine derivative. The compound features a bromine atom at position 7 and a chlorine atom at position 9 on the acridine scaffold. Tetrahydroacridines are structurally related to tacrine (9-amino-1,2,3,4-tetrahydroacridine, THA), the first FDA-approved acetylcholinesterase inhibitor (ChEI) for Alzheimer’s disease (AD), which was later withdrawn due to hepatotoxicity . The synthesis of this compound has been reported with an 83.97% yield via condensation reactions .

Properties

CAS No.

53618-67-0

Molecular Formula

C13H11BrClN

Molecular Weight

296.59 g/mol

IUPAC Name

7-bromo-9-chloro-1,2,3,4-tetrahydroacridine

InChI

InChI=1S/C13H11BrClN/c14-8-5-6-12-10(7-8)13(15)9-3-1-2-4-11(9)16-12/h5-7H,1-4H2

InChI Key

FWXKWFZGTZTXME-UHFFFAOYSA-N

Canonical SMILES

C1CCC2=NC3=C(C=C(C=C3)Br)C(=C2C1)Cl

Origin of Product

United States

Comparison with Similar Compounds

9-Chloro-7-fluoro-1,2,3,4-tetrahydroacridine

  • Structural Differences : Fluorine replaces bromine at position 6.
  • Physicochemical Properties : Molecular weight 235.68 g/mol (vs. 277.58 g/mol for the bromo-chloro analogue). Fluorine’s smaller atomic radius and higher electronegativity may alter electronic interactions with enzyme active sites.
  • Its lower molecular weight may enhance blood-brain barrier permeability compared to bulkier brominated analogues .

9-Chloro-7-methoxy-1,2,3,4-tetrahydroacridine (7-MEOTA)

  • Structural Differences : Methoxy group (-OCH₃) replaces bromine at position 7.
  • Biological Activity: 7-MEOTA is a potent ChEI with an IC₅₀ for acetylcholinesterase (AChE) inhibition comparable to tacrine but with significantly reduced hepatotoxicity . Selectivity for AChE over butyrylcholinesterase (BChE) is notable, making it a safer anti-AD candidate.
  • Key Advantage : The methoxy group enhances metabolic stability and reduces reactive metabolite formation, addressing tacrine’s toxicity issues .

9-Amino-6-chloro-1,2,3,4-tetrahydroacridine (Compound 49)

  • Structural Differences: Amino (-NH₂) group at position 9 and chlorine at position 6.
  • Biological Activity: Exhibits BChE inhibition (IC₅₀ ≈ tacrine) but lower AChE selectivity. The amino group facilitates hydrogen bonding with enzyme residues, but positional differences (chlorine at C6 vs. C9) may reduce target engagement efficiency .

5-Bromo-9-chloro-1,2,3,4-tetrahydroacridine (3e)

  • Structural Differences : Bromine at position 5 instead of 7.
  • Synthesis : Synthesized in 83.97% yield, highlighting the feasibility of halogenation at alternative positions. The C5 bromine may sterically hinder interactions with AChE’s catalytic site compared to C7 substitution .

Data Table: Comparative Analysis of Key Compounds

Compound Name Substituents (Positions) Molecular Weight (g/mol) Key Biological Activity Selectivity (AChE/BChE) Toxicity Profile
7-Bromo-9-chloro-THA (Target Compound) Br (C7), Cl (C9) 277.58 Limited data; structural analogue Unknown Pending evaluation
9-Chloro-7-fluoro-THA F (C7), Cl (C9) 235.68 Not reported N/A Unknown
7-MEOTA OCH₃ (C7), Cl (C9) 247.72 AChE IC₅₀ ≈ tacrine High (AChE-selective) Low hepatotoxicity
Compound 49 NH₂ (C9), Cl (C6) 219.69 BChE IC₅₀ ≈ tacrine Low (BChE-preferential) Moderate
Tacrine (THA) NH₂ (C9) 198.27 AChE IC₅₀ = 100 nM Non-selective High hepatotoxicity

Discussion of Substituent Effects

  • Halogen vs. Methoxy : Bromine’s bulkiness and polarizability may enhance van der Waals interactions in enzyme pockets compared to methoxy’s electron-donating effects. However, methoxy derivatives like 7-MEOTA demonstrate superior safety profiles .
  • Positional Isomerism: Bromine at C7 (target compound) vs. C5 (3e) alters steric accessibility.
  • Fluorine Substitution : The smaller fluorine atom may improve pharmacokinetics but reduce binding affinity due to weaker hydrophobic interactions .

Biological Activity

7-Bromo-9-chloro-1,2,3,4-tetrahydroacridine is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article delves into its mechanisms of action, therapeutic potentials, and relevant research findings.

This compound is characterized by its unique bicyclic structure that includes both bromine and chlorine substituents. The molecular formula is C14H12BrClNC_{14}H_{12}BrClN with a molecular weight of approximately 319.61 g/mol. The presence of these halogen atoms enhances the compound's reactivity and biological interactions.

1. DNA Intercalation

One of the primary mechanisms through which this compound exerts its biological effects is through DNA intercalation . The planar structure of the compound allows it to insert between DNA base pairs, which can lead to:

  • Disruption of DNA replication : By unwinding the helical structure, it may inhibit the activity of topoisomerases and other enzymes involved in DNA synthesis.
  • Anticancer properties : Research indicates that compounds capable of intercalating DNA can exhibit cytotoxic effects on cancer cells by inducing apoptosis or inhibiting cell division .

2. Acetylcholinesterase Inhibition

This compound has also been studied for its role as an acetylcholinesterase (AChE) inhibitor . AChE is crucial for breaking down acetylcholine in synaptic clefts. Inhibition of this enzyme can lead to:

  • Increased acetylcholine levels : This mechanism is particularly relevant in neurodegenerative diseases like Alzheimer's disease where cholinergic signaling is impaired .
  • Neuroprotective effects : By enhancing cholinergic transmission, the compound may help in alleviating symptoms associated with cognitive decline .

Case Studies and Experimental Data

Several studies have investigated the biological activity of this compound:

  • Cytotoxicity Assays :
    • In vitro studies on various cancer cell lines demonstrated that the compound exhibits significant cytotoxicity at micromolar concentrations. For instance, HepG2 liver cancer cells showed reduced viability when treated with the compound .
  • Neurotoxicity Assessments :
    • Neurotoxicity was evaluated using human neuroblastoma SH-SY5Y cell lines. Results indicated that concentrations up to 25 μM did not significantly decrease cell viability (94.38% - 98.06% survival), suggesting a favorable safety profile for potential therapeutic applications .
  • Structure-Activity Relationship (SAR) :
    • Modifications to the tetrahydroacridine scaffold have been explored to enhance biological activity. For example, inserting sulfur atoms into linking chains improved binding affinities to target proteins involved in neurodegenerative pathways .

Comparative Analysis

The following table summarizes key structural analogs and their biological activities relative to this compound:

Compound NameKey FeaturesBiological Activity
This compoundBromine and chlorine substituentsAChE inhibition; DNA intercalation
1,2,3,4-TetrahydroacridineNo halogen substituentsLower reactivity; less cytotoxicity
9-Amino-1,2,3,4-tetrahydroacridineAmino group instead of halogensDifferent binding properties; potential neuroactivity
7-Chloro-1,2,3,4-tetrahydroacridineChlorine onlySimilar AChE inhibition but varied efficacy

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